4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine
Overview
Description
4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine is a useful research compound. Its molecular formula is C11H20N2O4S and its molecular weight is 276.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.11437830 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations have been utilized in designing ionic liquid crystals. These cations, when combined with various anions, demonstrate rich mesomorphic behavior, including high-ordered smectic phases and hexagonal columnar phases. Morpholinium compounds with sulfosuccinate anions exhibit hexagonal columnar phases at room temperature, suggesting applications in materials science for creating responsive, structured materials (Lava, Binnemans, & Cardinaels, 2009).
Stereodynamics and Perlin Effect
The stereodynamic behavior of compounds including 4-(trifluoromethylsulfonyl)morpholine has been studied, highlighting the conformational preferences due to intramolecular interactions. These findings have implications for designing molecules with specific conformational behaviors, useful in drug design and molecular engineering (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Crystal Structures and Spectroscopic Properties
The synthesis and crystal structure determination of compounds structurally related to morpholine and piperidine, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, provide insights into the molecular arrangement and potential interactions in solid-state materials. These studies contribute to the understanding of molecular electronics and photonics applications (Aydinli, Sayil, & Ibiş, 2010).
Hypervalent Intermediates in Alkyl Transfer Reactions
Research on the reaction of morpholine and piperidine with sulfonium centers reveals the potential for developing novel synthetic methodologies for constructing complex molecules. These findings can be applied in organic synthesis, particularly in the development of new reactions and catalysts (Young & Ruekberg, 1989).
Hydrogen Bonding in Proton-Transfer Compounds
The study of proton-transfer compounds of 5-sulfosalicylic acid with morpholine and piperidine elucidates the role of hydrogen bonding in molecular assemblies. This research has implications for designing molecular recognition systems and sensors (Smith, Wermuth, & Sagatys, 2011).
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-3-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-18(15,16)13-4-2-3-10(9-13)11(14)12-5-7-17-8-6-12/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKRLRXCDRYCDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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